molecular formula C21H26N4O4 B2570476 3-(2,4-dimethoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one CAS No. 2034613-48-2

3-(2,4-dimethoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one

Cat. No.: B2570476
CAS No.: 2034613-48-2
M. Wt: 398.463
InChI Key: PSLYZHXKMPBWCZ-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,4-d]pyrimidine core substituted with a morpholino group at position 2 and a 2,4-dimethoxyphenyl-acetyl moiety at position 1. The pyrrolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with biological targets such as kinases and receptors . The morpholino group enhances solubility and pharmacokinetic properties, while the dimethoxyphenyl moiety may contribute to π-π stacking interactions in binding pockets.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-27-17-5-3-15(19(11-17)28-2)4-6-20(26)25-13-16-12-22-21(23-18(16)14-25)24-7-9-29-10-8-24/h3,5,11-12H,4,6-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLYZHXKMPBWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2,4-dimethoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C21H26N4O4
  • Molecular Weight : 398.463 g/mol
  • CAS Number : 2034613-48-2

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that certain analogs possess minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation further highlights its potential as an antimicrobial agent.

2. Anticancer Properties

Studies have demonstrated that this compound may exert cytotoxic effects on cancer cell lines. For instance, compounds with similar structures have shown promising growth-inhibitory effects against HT29 colon cancer cells . The mechanisms of action are believed to involve the induction of apoptosis and cell cycle arrest.

3. Enzyme Inhibition

The compound has been identified as a potential inhibitor of key enzymes involved in bacterial replication and cancer progression. Specifically, it has demonstrated inhibitory activity against DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase and between 0.52 to 2.67 µM for DHFR .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the efficacy of this compound:

Study 1: Antimicrobial Evaluation

A series of thiazole-bearing pyrazole derivatives were evaluated for their antimicrobial properties alongside this compound. The results indicated synergistic effects when combined with standard antibiotics such as Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays revealed that compounds similar in structure to this compound exhibited low hemolytic activity (<15%) and noncytotoxicity at concentrations above 60 µM . This suggests a favorable safety profile for further development.

The biological activities of the compound are attributed to several mechanisms:

  • Inhibition of Key Enzymes : By targeting enzymes like DNA gyrase and DHFR, the compound disrupts essential cellular processes in bacteria and cancer cells.
  • Biofilm Disruption : The ability to inhibit biofilm formation is crucial for treating chronic infections where biofilms protect pathogens from immune responses and antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on core scaffolds, substituents, and synthetic strategies.

Core Scaffold Diversity
Compound Name Core Structure Key Substituents
Target compound Pyrrolo[3,4-d]pyrimidine 2-Morpholino, 1-(2,4-dimethoxyphenyl)propan-1-one
3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl, triazolo-thiadiazinone/hydrazinecarbothioamide
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Chromeno-pyrazolo-pyridine-thienopyrimidine Thienopyrimidine, chromeno-pyrazolo-pyridine
1-[2-(Dihydroindenylamino)-pyrido[4,3-d]pyrimidin-6(5H)-yl]-3-(propargyloxy)propan-1-one Pyrido[4,3-d]pyrimidine Dihydroindenylamino, propargyloxy

Key Observations :

  • The target compound’s pyrrolo[3,4-d]pyrimidine core is less complex than the fused chromeno-pyrazolo-pyridine system in but more streamlined than the pyrido[4,3-d]pyrimidine in .
  • The morpholino substituent in the target compound contrasts with sulfur-containing groups (e.g., thiazolo in ) or aromatic systems (e.g., thienopyrimidine in ), which may alter electronic profiles and target selectivity.
Substituent Effects on Bioactivity
  • Morpholino vs. Amine Groups: The morpholino group in the target compound likely improves aqueous solubility compared to the dihydroindenylamino group in , which may enhance membrane permeability.

Research Findings and Limitations

  • Biological Data Gaps : The provided evidence lacks experimental data (e.g., IC₅₀ values, kinase inhibition) for direct pharmacological comparisons.
  • Synthetic Feasibility: The target compound’s synthesis may benefit from strategies used in and , such as refluxing in ethanol or dioxane for coupling reactions.

Q & A

Q. What are the key steps and challenges in synthesizing 3-(2,4-dimethoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions to attach the 2,4-dimethoxyphenyl group to the pyrrolo-pyrimidine core.
  • Morpholine incorporation via nucleophilic substitution or palladium-catalyzed cross-coupling.
  • Optimization of reaction conditions (e.g., solvent polarity, temperature, and reaction time) to improve yield and purity . Challenges include controlling regioselectivity during heterocycle formation and minimizing side reactions. Analytical techniques like TLC and NMR are critical for monitoring progress .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions and confirm the absence of unreacted intermediates.
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity and detects low-level impurities.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl groups from the propan-1-one moiety) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Kinase inhibition assays : Due to the pyrrolo-pyrimidine core’s similarity to ATP-competitive kinase inhibitors.
  • Cytotoxicity screening : Use cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects.
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with target proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield while minimizing byproducts?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu systems) for efficient cross-coupling steps.
  • Temperature gradients : Stepwise heating/cooling to control exothermic reactions and reduce decomposition .
  • Real-time monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress .

Q. What strategies are recommended for characterizing and isolating synthetic byproducts?

  • HPLC-MS : Identifies byproducts via mass fragmentation patterns and retention times.
  • Preparative chromatography : Isolates impurities for structural elucidation using 2D NMR or X-ray crystallography .
  • Computational modeling : Predicts potential byproduct structures based on reaction mechanisms .

Q. How should researchers address contradictory bioactivity data reported for structurally related pyrrolo-pyrimidine derivatives?

  • Comparative analysis : Use structural analogs (e.g., compounds with varying substituents) to identify structure-activity relationships (SAR) .
  • Assay standardization : Ensure consistent experimental conditions (e.g., cell line viability, incubation time) across studies .
  • Meta-analysis : Pool data from multiple studies to statistically resolve discrepancies .

Q. What computational methods are effective for predicting binding modes and pharmacokinetic properties?

  • Molecular docking : Software like AutoDock or Schrödinger Suite models interactions with target proteins (e.g., kinases).
  • ADMET prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability using the compound’s SMILES notation .
  • Molecular dynamics simulations : Assess binding stability under physiological conditions .

Q. How can environmental stability and degradation pathways of this compound be evaluated?

  • Hydrolytic studies : Expose the compound to varying pH levels (1–13) and analyze degradation products via LC-MS .
  • Photodegradation assays : UV-Vis irradiation to simulate sunlight exposure and identify photo-sensitive moieties .
  • Ecotoxicological screening : Use model organisms (e.g., Daphnia magna) to assess acute toxicity .

Q. What experimental design principles ensure robustness in bioactivity studies?

  • Replication : Use ≥3 biological replicates to account for variability.
  • Positive/Negative controls : Include known inhibitors (e.g., staurosporine for kinase assays) and vehicle-only treatments.
  • Blinded analysis : Minimize bias in data interpretation .

Q. How can researchers validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Measures target protein stabilization upon compound binding.
  • Knockdown/knockout models : CRISPR/Cas9-modified cell lines to confirm phenotype dependence on the target protein.
  • Pull-down assays : Affinity chromatography coupled with MS to identify binding partners .

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